7-chloro-2,5-diphenyl-[1,3]oxazolo[4,5-d]pyrimidine
Overview
Description
7-Chloro-2,5-diphenyl-[1,3]oxazolo[4,5-d]pyrimidine is a nitrogen-containing heterocyclic compound. It is known for its medicinal importance, particularly in the field of anticancer research. The compound’s structure includes a chloro group, two phenyl groups, and an oxazolo-pyrimidine core, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 7-chloro-2,5-diphenyl-[1,3]oxazolo[4,5-d]pyrimidine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of 2-aminobenzonitrile with benzoyl chloride to form an intermediate, which then undergoes cyclization with chloroacetyl chloride to yield the desired compound . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
7-Chloro-2,5-diphenyl-[1,3]oxazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the chloro group or other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or aldehyde derivative .
Scientific Research Applications
7-Chloro-2,5-diphenyl-[1,3]oxazolo[4,5-d]pyrimidine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, the compound is studied for its interactions with various biomolecules, including proteins and nucleic acids.
Medicine: The compound has shown promising anticancer activity in vitro, making it a candidate for further drug development.
Industry: In the pharmaceutical industry, the compound is explored for its potential use in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 7-chloro-2,5-diphenyl-[1,3]oxazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways that are crucial for cancer cell proliferation and survival. For instance, it may inhibit kinases involved in cell cycle regulation, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific cancer type and cellular context.
Comparison with Similar Compounds
7-Chloro-2,5-diphenyl-[1,3]oxazolo[4,5-d]pyrimidine can be compared with other similar compounds, such as:
7-Chloro-2,5-diphenyl-[1,3]oxazolo[5,4-d]pyrimidine: This compound has a similar structure but differs in the position of the oxazolo ring, which can affect its chemical properties and biological activities.
2,5-Diphenyl-[1,3]oxazolo[4,5-d]pyrimidine:
7-Piperazin-substituted [1,3]oxazolo[4,5-d]pyrimidines: These compounds have a piperazine group instead of a chloro group, leading to different pharmacological profiles and potential therapeutic uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-chloro-2,5-diphenyl-[1,3]oxazolo[4,5-d]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O/c18-14-13-16(20-15(19-14)11-7-3-1-4-8-11)21-17(22-13)12-9-5-2-6-10-12/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYBHWCHLHNESR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=N2)Cl)OC(=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.